molecular formula C12H10ClIN4 B5832253 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone

1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone

Cat. No. B5832253
M. Wt: 372.59 g/mol
InChI Key: VEVREJRWGORGHV-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone, also known as CPTH, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. CPTH is a hydrazone derivative that is structurally similar to the natural compound curcumin, which is found in turmeric and has been extensively studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone exerts its effects through a variety of mechanisms, including the inhibition of histone acetyltransferases, the modulation of the NF-κB signaling pathway, and the induction of apoptosis in cancer cells. 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, the reduction of inflammation, and the protection of neurons from oxidative stress. 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.

Advantages and Limitations for Lab Experiments

1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has several advantages for use in laboratory experiments, including its high solubility in aqueous solutions, its stability under physiological conditions, and its ability to penetrate cell membranes. However, one limitation of 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is its relatively low potency compared to other anti-cancer agents, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone, including the development of more potent derivatives, the investigation of its effects on other signaling pathways and cellular processes, and the exploration of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone and to optimize its use in clinical applications.

Synthesis Methods

1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone can be synthesized using a multi-step process involving the reaction of 4-iodoacetophenone with hydrazine hydrate, followed by the addition of 3-chloro-2-pyrazinecarboxylic acid and subsequent cyclization. The final product is obtained through recrystallization and purification.

Scientific Research Applications

1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been shown to have a variety of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have also shown that 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone can inhibit the activity of histone acetyltransferases, which are enzymes involved in gene expression regulation, making it a potential candidate for epigenetic therapy.

properties

IUPAC Name

3-chloro-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClIN4/c1-8(9-2-4-10(14)5-3-9)17-18-12-11(13)15-6-7-16-12/h2-7H,1H3,(H,16,18)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVREJRWGORGHV-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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